(S)-1-Chloro-3-phenylpropan-2-ol

Übersicht

Beschreibung

(S)-1-Chloro-3-phenylpropan-2-ol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-1-Chloro-3-phenylpropan-2-ol (CAS Number: 109296-67-5) is an organic compound that has garnered interest in various biological applications due to its structural characteristics and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

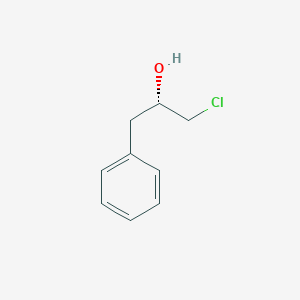

This compound is characterized by the following structural formula:

The compound features a chiral center, which contributes to its biological activity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been studied for its potential roles as:

- Enzyme Inhibitor : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulator : It could interact with various receptors, influencing signaling pathways.

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects against cancer cell lines. A study evaluated its impact on the MCF-7 breast cancer cell line, revealing significant inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values were reported in the range of 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents .

Tubulin Destabilization

The compound has shown the ability to destabilize tubulin polymerization, a crucial mechanism for cancer cell division. This effect was observed through in vitro assays where this compound inhibited tubulin assembly, leading to cell cycle arrest and apoptosis in treated cells .

Case Study 1: Breast Cancer Cell Lines

In a controlled study, this compound was tested on multiple breast cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated that the compound effectively reduced cell viability and induced apoptosis through mechanisms involving tubulin destabilization. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Dopamine Transporter Inhibition

Another investigation focused on the compound's interaction with dopamine transporters (DAT). It was found that this compound acted as an atypical DAT inhibitor, which may have implications for treating psychostimulant abuse disorders. Molecular dynamics simulations suggested that the compound binds preferentially to DAT, altering its conformation and potentially reducing cocaine's reinforcing effects in animal models .

Research Findings Summary Table

| Study | Cell Line/Model | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 23–33 | Tubulin destabilization |

| Study 2 | Dopamine transporter | Not specified | DAT inhibition |

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-1-Chloro-3-phenylpropan-2-ol serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to undergo diverse chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | 3-chloro-1-phenylpropan-1-one |

| Reduction | 3-chloro-1-phenylpropan-1-amine |

| Substitution | 3-phenylpropan-2-ol |

Biology

In biochemical studies, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Notably, it has demonstrated interactions with lysozyme, which plays a crucial role in the immune response by degrading bacterial cell walls.

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.3 µM |

| Escherichia coli | 12.5 µM |

Medicine

The compound is a precursor in synthesizing certain drugs, including antidepressants and anti-inflammatory agents. Its antiproliferative effects have been studied in cancer models:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10–33 |

| MDA-MB-231 | 23–33 |

These studies suggest that this compound may inhibit tubulin polymerization and induce apoptosis in cancer cells.

Case Studies

Several key studies highlight the therapeutic potential of this compound:

- Anticancer Activity : A study demonstrated its effectiveness in inhibiting breast cancer cell growth, suggesting its potential as a lead compound for drug development.

- Antimicrobial Efficacy : Research confirmed its role as a potential antimicrobial agent against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Chloro-3-phenylpropan-2-ol, and what key reaction conditions influence enantiomeric purity?

- Methodology : The synthesis typically involves halogenation or substitution reactions starting from propanol derivatives. For example, (2,3-dichloropropyl)benzene can be synthesized via nucleophilic substitution of 1-chloro-3-phenylpropan-2-ol under controlled conditions (e.g., using thionyl chloride or PCl₃ as chlorinating agents). Reaction temperature, solvent polarity, and catalyst selection (e.g., chiral catalysts for enantioselectivity) critically impact yield and stereochemical outcomes. Purification via column chromatography or recrystallization ensures enantiomeric purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry. For instance, the chlorine atom's deshielding effect and coupling constants in chiral centers help confirm configuration.

- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXS/SHELXL (for structure solution/refinement) and OLEX2 (for visualization) provides definitive stereochemical assignments. Hydrogen bonding and molecular packing data validate intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data in the structural analysis of this compound?

- Methodology :

Re-refinement of Crystallographic Data : Use SHELXL to adjust thermal parameters and occupancy factors, especially for disordered atoms or solvent molecules.

Validation Tools : Cross-check with software like PLATON (for symmetry checks) or Mercury (for Hirshfeld surface analysis) to identify outliers in bond lengths/angles.

Complementary Techniques : Pair X-ray data with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries. Discrepancies in torsional angles may indicate dynamic effects or crystal packing forces .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodology :

- Chiral Catalysts : Use enantioselective catalysts like Jacobsen's Mn(III)-salen complexes to enhance stereochemical control during chlorination.

- Kinetic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Chromatographic Separation : Chiral HPLC with columns like Chiralpak AD-H or OD-H (using hexane/isopropanol mobile phases) achieves >99% ee. Monitor via polarimetry or circular dichroism (CD) spectroscopy .

Q. How do computational methods aid in predicting the reactivity of this compound in asymmetric synthesis?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate transition states to predict regioselectivity in nucleophilic substitutions. Software like GROMACS models solvent effects on reaction pathways.

- Docking Studies : Use AutoDock Vina to assess binding affinities with chiral catalysts, guiding catalyst design for improved enantioselectivity.

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites, aiding in predicting reaction sites for derivatization (e.g., esterification or etherification) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and X-ray data for this compound?

- Methodology :

Verify Sample Purity : Re-run NMR with deuterated solvents (e.g., CDCl₃) to exclude solvent peaks. Use HSQC/HMBC to confirm connectivity.

Re-examine Crystallography : Check for twinning or pseudosymmetry in X-ray data using OLEX2's validation tools.

Dynamic Effects : Variable-temperature NMR (e.g., VT-NMR at 25–100°C) detects conformational flexibility that X-ray static structures may miss .

Q. Experimental Design

Designing a multi-step synthesis protocol for this compound derivatives with enhanced bioactivity.

- Methodology :

Functionalization : Introduce trifluoromethoxy or amino groups via SN2 reactions (e.g., using K₂CO₃/DMF as base/solvent).

Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during harsh reactions.

Biological Testing : Screen derivatives for receptor-binding activity using SPR (surface plasmon resonance) or fluorescence polarization assays .

Eigenschaften

IUPAC Name |

(2S)-1-chloro-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZRCYGKCAOPJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406945-51-5 | |

| Record name | (2S)-1-chloro-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.